Structural Divergence from Celastrol: Acid-Catalyzed Skeletal Rearrangement Confers a Distinct Pharmacophore
Wilforol B is not a minor congener of celastrol but a structurally distinct acid-rearrangement product. Under optimal acidic conditions (pH 1, room temperature), celastrol undergoes Wagner-Meerwein-type rearrangement converting the quinone methide A-ring to an aromatic catechol system while retaining the same molecular formula (C29H38O4). This transformation was monitored by HPLC to establish the reaction endpoint [1]. In contrast, celastrol retains the electrophilic quinone methide moiety critical to its proteasome inhibition (IC50 2.5 μM against purified 20S proteasome chymotrypsin-like activity) but also linked to off-target toxicity [2]. The aromatic scaffold of Wilforol B eliminates this Michael-acceptor electrophilicity, providing a structurally verifiable basis for its differentiated pharmacological profile.
| Evidence Dimension | Core pharmacophore structure (A-ring chemistry) |
|---|---|
| Target Compound Data | Aromatic catechol (1,2-dihydroxybenzene) A-ring; no quinone methide electrophilicity; C29H38O4, [α]D -46° (c 0.68, CHCl3), mp 194°C (Me2CO) decomp. |
| Comparator Or Baseline | Celastrol: quinone methide A-ring (electrophilic Michael acceptor); C29H38O4; proteasome CT-L IC50 2.5 μM |
| Quantified Difference | Structural isomer (same formula, different skeleton); conversion conditions: pH 1, room temperature; optical rotation difference (celastrol [α]D not directly compared in same study) |
| Conditions | Acid-catalyzed rearrangement monitored by HPLC; structural confirmation by 1H-NMR, 13C-NMR, ESI-MS [1] |
Why This Matters
Users requiring a triterpenoid with KDR/VEGFR-2 inhibitory activity but seeking to avoid the promiscuous electrophilic reactivity (and associated toxicity) of celastrol's quinone methide should select Wilforol B as a structurally verified, non-electrophilic alternative.
- [1] Shi, H. (2015). Synthesis and Activity Evaluation of Celastrol and Its Acidic Rearrangement Product Wilforol B Derivatives. Master's Thesis, Zhejiang University of Technology. View Source
- [2] Yang, H. et al. (2006). Celastrol, a Triterpene Extracted from Tripterygium wilfordii, Is a Potent Proteasome Inhibitor and Suppresses Human Prostate Cancer Growth in Nude Mice. Cancer Research, 66(9), 4758-4765. View Source
